Dodemorph benzoate CAS number and molecular weight
Dodemorph benzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dodemorph Benzoate, a morpholine fungicide. It details its chemical properties, mechanism of action, and relevant experimental data to support research and development activities.
Chemical and Physical Properties
Dodemorph benzoate is the benzoate salt of the active fungicidal compound dodemorph. Key quantitative data for both dodemorph and dodemorph benzoate are summarized below for clear comparison.
| Property | Dodemorph | Dodemorph Benzoate |
| CAS Number | 1593-77-7 | 59145-63-0[1] |
| Molecular Formula | C₁₈H₃₅NO | C₂₅H₄₁NO₃[1] |
| Molecular Weight | 281.48 g/mol | 403.60 g/mol |
| Physical State | Colorless solid (cis-isomer)[2] | - |
| Solubility in Water | Moderately soluble | - |
| Density | - | - |
Mechanism of Action: Inhibition of Sterol Biosynthesis
Dodemorph benzoate's fungicidal activity stems from the action of the dodemorph molecule, which is a sterol biosynthesis inhibitor (SBI). Specifically, it targets and disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The primary mode of action for morpholine fungicides like dodemorph is the inhibition of two key enzymes in the ergosterol pathway:
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Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors.
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Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.
Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic, non-functional sterol precursors. This disruption of the cell membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the points of inhibition by morpholine fungicides.
Caption: Inhibition of Ergosterol Biosynthesis by Dodemorph.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay):
This method can be used to determine the minimum inhibitory concentration (MIC) of dodemorph benzoate against a target fungus, such as powdery mildew.
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Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium.
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Preparation of Dodemorph Benzoate Solutions: A stock solution of dodemorph benzoate is prepared in an appropriate solvent and then serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.
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Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated under optimal conditions for fungal growth (temperature, humidity, light).
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Determination of MIC: The MIC is determined as the lowest concentration of dodemorph benzoate that visibly inhibits fungal growth.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for Antifungal Susceptibility Testing.
Quantitative Data on Efficacy
Dodemorph has been historically used for the control of powdery mildew on ornamental plants, particularly roses. While specific quantitative efficacy data for dodemorph benzoate is limited in recent literature, the known effectiveness of dodemorph provides a strong indication of its potential. Efficacy would be dependent on the specific fungal species, host plant, and environmental conditions. Application rates for dodemorph-based fungicides are typically in the range of grams of active ingredient per 100 liters of water, but specific recommendations should be followed based on product labels and further research.
Toxicological Profile
The toxicological data for dodemorph provides an indication of the potential hazards associated with dodemorph benzoate.
| Endpoint | Result |
| Acute Oral Toxicity (Rat) | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
It is important to handle dodemorph benzoate with appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, in a well-ventilated area. A comprehensive review of the specific Safety Data Sheet (SDS) for dodemorph benzoate is mandatory before handling.
Analytical Methods
The analysis of dodemorph in various matrices is typically performed using gas chromatography (GC). For formulations containing benzoates, high-performance liquid chromatography (HPLC) is a common and effective analytical technique.
General HPLC Method for Benzoate Analysis:
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Column: C18 reverse-phase column
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient can be optimized.
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Detection: UV detection at a wavelength appropriate for benzoate (typically around 225-230 nm).
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Quantification: Based on a calibration curve generated from standards of known concentration.
Logical Relationship of Analytical Method Development:
Caption: Logical Flow of HPLC Method Development.

